molecular formula C57H82O26 B013625 Chromomycine A3 CAS No. 7059-24-7

Chromomycine A3

Numéro de catalogue: B013625
Numéro CAS: 7059-24-7
Poids moléculaire: 1183.2 g/mol
Clé InChI: ZYVSOIYQKUDENJ-YFPVUNPNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Chromomycin A3, also known as Toyomycin, is an anthraquinone antibiotic glycoside produced by the fermentation of a certain strain of Streptomyces griseus . The primary target of Chromomycin A3 is DNA, specifically the GC-rich sequences . In the presence of divalent cations such as Mg2+ ions, Chromomycin A3 binds reversibly to DNA .

Mode of Action

Chromomycin A3 interacts with its target, DNA, by forming dimeric complexes with divalent cations, such as Mg2+ . This complex strongly binds to the GC-rich sequence of DNA, inhibiting DNA replication and transcription . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.

Biochemical Pathways

The binding of Chromomycin A3 to DNA affects the biochemical pathways involved in DNA replication and transcription . By inhibiting these processes, Chromomycin A3 disrupts the normal cell cycle, leading to potential antitumor activity .

Result of Action

The result of Chromomycin A3’s action is the inhibition of DNA replication and transcription . This can lead to cell cycle disruption and potential antitumor activity . Additionally, Chromomycin A3 has been reported to suppress a set of specificity protein 1 (SP1)-related anti-apoptotic proteins, effectively inhibiting cell proliferation .

Action Environment

The action of Chromomycin A3 is influenced by the presence of divalent cations, such as Mg2+ . These ions are necessary for Chromomycin A3 to form dimeric complexes that can bind to DNA Therefore, the concentration and availability of these ions in the environment can influence the action, efficacy, and stability of Chromomycin A3

Analyse Biochimique

Biochemical Properties

Chromomycin A3 has a strong affinity for DNA, particularly for GC-rich sequences . In the presence of divalent cations such as Mg2+, Chromomycin A3 binds reversibly to DNA . This binding inhibits transcription and acts as a DNA binding dye . It also antagonizes enhanced DNA binding of the transcription factors Sp1 and Sp3 to their cognate GC box, induced by oxidative stress or DNA damage .

Cellular Effects

Chromomycin A3 has been shown to suppress cell proliferation in vitro in the nanomolar range . At low doses, it inhibits cell cycle progression at the S phase, while at higher doses, it promotes caspase-dependent apoptosis . The effects of Chromomycin A3 on apoptosis are through the suppression of Sp1-related anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of Chromomycin A3 involves its binding to the GC-rich sequence of DNA in the presence of divalent cations, inhibiting DNA replication and transcription . It also suppresses a set of specificity protein 1 (SP1)-related anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Chromomycin A3 in laboratory settings are limited, it’s known that Chromomycin A3 binds reversibly to DNA, suggesting that its effects may vary over time depending on the presence of divalent cations and the state of the cells .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Chromomycin A3 in animal models are currently limited. It has been shown to suppress cholangiocarcinoma growth in a xenograft mouse model .

Subcellular Localization

Chromomycin A3 is known to bind to DNA, suggesting that its primary subcellular localization is in the nucleus

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chromomycin A3 is primarily obtained through the fermentation of Streptomyces griseus . The fermentation process involves culturing the bacteria under specific conditions to produce the compound. The fermentation broth is then extracted and purified to isolate Chromomycin A3 .

Industrial Production Methods

Industrial production of Chromomycin A3 follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the compound is extracted and purified using advanced techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Chromomycin A3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Chromomycin A3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific metal ions .

Major Products Formed

The major products formed from the reactions of Chromomycin A3 depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced biological activities .

Comparaison Avec Des Composés Similaires

Chromomycin A3 belongs to the aureolic acid group of antibiotics, which also includes mithramycin and olivomycin A . These compounds share similar structures and mechanisms of action but differ in their specific functional groups and biological activities . For example, olivomycin A has a different sugar moiety and alkyl substituent compared to Chromomycin A3 .

List of Similar Compounds

Chromomycin A3 stands out due to its unique structural features and specific binding properties, making it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

Numéro CAS

7059-24-7

Formule moléculaire

C57H82O26

Poids moléculaire

1183.2 g/mol

Nom IUPAC

[6-[[6-[4-[4-[(4S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22?,23?,24?,25?,26?,27?,32?,33?,35?,36?,37?,38?,39?,40?,41?,42?,46?,47?,48?,52?,53?,54?,55?,56?,57-/m0/s1

Clé InChI

ZYVSOIYQKUDENJ-YFPVUNPNSA-N

SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

SMILES isomérique

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8C[C@](C(C(O8)C)OC(=O)C)(C)O)O

SMILES canonique

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

Apparence

Yellow powder

Key on ui other cas no.

7059-24-7

Pictogrammes

Acute Toxic; Health Hazard

Synonymes

Chromomycin A3
Toyomicin
Toyomycin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.